N-tert-butyl-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
CAS No.: 1291867-95-2
Cat. No.: VC4352717
Molecular Formula: C19H21N3O3S2
Molecular Weight: 403.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1291867-95-2 |
|---|---|
| Molecular Formula | C19H21N3O3S2 |
| Molecular Weight | 403.52 |
| IUPAC Name | N-tert-butyl-2-[3-(2-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C19H21N3O3S2/c1-19(2,3)21-15(23)11-27-18-20-12-9-10-26-16(12)17(24)22(18)13-7-5-6-8-14(13)25-4/h5-10H,11H2,1-4H3,(H,21,23) |
| Standard InChI Key | LWJHJKRIHJQSBI-UHFFFAOYSA-N |
| SMILES | CC(C)(C)NC(=O)CSC1=NC2=C(C(=O)N1C3=CC=CC=C3OC)SC=C2 |
Introduction
N-tert-butyl-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of thieno[3,2-d]pyrimidines. These compounds are heterocyclic and contain sulfur and nitrogen atoms, making them significant in medicinal chemistry due to their potential biological activities.
Key Features:
-
Chemical Structure: The compound features a thieno[3,2-d]pyrimidine core with a sulfanyl group, which classifies it as a sulfonamide. It also includes a 2-methoxyphenyl moiety attached to the thieno[3,2-d]pyrimidine ring.
-
Synthesis: The synthesis typically involves multi-step reactions, starting with thieno[3,2-d]pyrimidine derivatives and other organic reagents. Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor and confirm the synthesis.
Synthesis Overview:
The synthesis of N-tert-butyl-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves several key steps:
-
Starting Materials: Thieno[3,2-d]pyrimidine derivatives and 2-methoxyphenyl compounds are common starting materials.
-
Reaction Conditions: The synthesis requires specific conditions such as controlled temperature, appropriate solvents, and catalysts to optimize yields and purity.
Chemical Reactions:
-
Hydrolysis: While not specifically detailed for this compound, similar amides can undergo hydrolysis under acidic or basic conditions.
-
NMR and TLC Analysis: These techniques are crucial for monitoring the synthesis and confirming the structure of the final product.
Biological Targets:
-
Enzymes and Receptors: Thieno[3,2-d]pyrimidines are known to interact with biological targets such as kinases and phosphodiesterases, suggesting potential applications in drug development.
-
Pharmacological Studies: Compounds with similar structures have shown significant biological activity, which could translate to therapeutic uses in various diseases.
Potential Applications:
-
Medicinal Chemistry: The compound's structure suggests potential applications in medicinal chemistry, particularly in the development of new pharmaceutical agents.
-
Drug Discovery: Its ability to interact with specific biological targets makes it a candidate for drug discovery processes.
Molecular Characteristics:
| Property | Description |
|---|---|
| Molecular Formula | Not explicitly provided in available sources |
| Molecular Weight | Not explicitly provided in available sources |
| Chemical Class | Thieno[3,2-d]pyrimidine, Sulfonamide |
| Biological Activity | Potential interactions with enzymes and receptors |
Research Implications:
-
Drug Development: The compound's potential biological activity makes it a subject of interest for further research in drug development.
-
Mechanism of Action: Studies on similar compounds suggest interactions with specific biological targets, which could lead to therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume